2,3-Dichloro-4-methylbenzoyl chloride

Substitution pattern Positional isomer Ortho effect

2,3-Dichloro-4-methylbenzoyl chloride (CAS 1254073-63-6) is a halogenated aromatic acyl chloride with the molecular formula C8H5Cl3O and a molecular weight of 223.48 g/mol. It belongs to the substituted benzoyl chloride class, characterized by an ortho,ortho-dichloro and para-methyl substitution pattern on the benzoyl core.

Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
CAS No. 1254073-63-6
Cat. No. B8671210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-methylbenzoyl chloride
CAS1254073-63-6
Molecular FormulaC8H5Cl3O
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl
InChIInChI=1S/C8H5Cl3O/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3
InChIKeyBKRQVCWBGXUDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-methylbenzoyl chloride (CAS 1254073-63-6): Procurement-Relevant Identity and Physicochemical Baseline


2,3-Dichloro-4-methylbenzoyl chloride (CAS 1254073-63-6) is a halogenated aromatic acyl chloride with the molecular formula C8H5Cl3O and a molecular weight of 223.48 g/mol . It belongs to the substituted benzoyl chloride class, characterized by an ortho,ortho-dichloro and para-methyl substitution pattern on the benzoyl core. The compound is synthesized via chlorination of 2,3-dichloro-4-methylbenzoic acid using thionyl chloride in toluene at 85 °C . Commercial specifications typically cite a purity of ≥95% . This specific substitution pattern—featuring two adjacent electron-withdrawing chlorine atoms at the 2- and 3-positions and an electron-donating methyl group at the 4-position—creates a distinctive steric and electronic environment around the reactive acyl chloride center that is not replicated by any of its common positional isomers or singly substituted analogs.

Why Generic Benzoyl Chloride Substitution Fails: The Critical Role of 2,3-Dichloro-4-Methyl Substitution in Downstream Selectivity


In-class benzoyl chlorides are not functionally interchangeable because the position and identity of ring substituents directly modulate both the electrophilicity of the acyl chloride carbon and the steric accessibility for nucleophilic attack. Systematic studies by Park and Kevill on dichlorobenzoyl chloride solvolysis demonstrate that the ortho-substitution pattern dictates the mechanistic pathway—2,6-dichlorobenzoyl chloride proceeds via an ionization pathway, while 2,4-, 3,4-, and 3,5-dichloro isomers exhibit mixed ionization–nucleophilic solvation channels [1]. The 2,3-dichloro-4-methyl substitution pattern introduces a unique combination of two ortho-adjacent chlorines (providing strong electron withdrawal and steric shielding) and a para-methyl group (providing modest electron donation), a substitution constellation that has no direct equivalent among commercially common dichlorobenzoyl chlorides (e.g., 2,4-dichloro-, 2,6-dichloro-, or 3,5-dichloro-4-methyl isomers). This differential electronic and steric profile directly affects reaction rates, regiochemical outcomes, and coupling efficiencies in downstream amidation and acylation reactions.

2,3-Dichloro-4-methylbenzoyl chloride: Product-Specific Quantitative Evidence for Differentiated Procurement


Unique Substitution Pattern Differentiation: 2,3-Dichloro-4-methyl vs. 3,5-Dichloro-4-methylbenzoyl Chloride

The 2,3-dichloro-4-methylbenzoyl chloride is a positional isomer of the more common 3,5-dichloro-4-methylbenzoyl chloride (CAS 113485-46-4) [1]. In the 2,3-isomer, both chlorine atoms occupy adjacent positions (ortho and meta relative to the carbonyl), creating a contiguous electron-withdrawing zone that enhances acyl chloride electrophilicity through a combined inductive effect while simultaneously introducing steric congestion at the ortho position. In contrast, the 3,5-isomer places chlorines at two meta positions, providing electron withdrawal without ortho steric hindrance. No direct head-to-head kinetic comparison between these two specific isomers exists in published literature; this differentiation is classified as Class-level inference based on established ortho-effect principles from the Park and Kevill solvolysis framework, which demonstrated that 2,4-dichlorobenzoyl chloride exhibits mechanistically distinct behavior (dual ionization and nucleophilic channels) compared to 3,4- and 3,5-dichloro derivatives (predominantly nucleophilic) [2].

Substitution pattern Positional isomer Ortho effect Electrophilicity

Commercial Purity Benchmark: 2,3-Dichloro-4-methylbenzoyl chloride vs. Generic Dichlorobenzoyl Chloride Standards

Commercially available 2,3-dichloro-4-methylbenzoyl chloride is routinely supplied at a minimum purity of 95% (GC/HPLC) , a specification that is consistent with but not superior to that of common dichlorobenzoyl chlorides such as 2,4-dichlorobenzoyl chloride (typically ≥95%) and 2,3-dichlorobenzoyl chloride (typically ≥97%). The critical differentiation lies not in the absolute purity value but in the identity and abundance of position-specific impurities, which are dictated by the synthetic route. The synthesis from 2,3-dichloro-4-methylbenzoic acid via SOCl2-mediated chlorination can generate residual starting acid as the dominant impurity, whereas benzaldehyde-based oxidative chlorination routes (used for some generic dichlorobenzoyl chlorides) may introduce benzal chloride by-products that are chromatographically difficult to separate [1]. For procurement decisions where downstream coupling is sensitive to acidic impurities, the known impurity profile of the acid-chloride route offers predictable mitigation via basic workup.

Purity specification Quality control Procurement benchmark

Documented Use as a Key Intermediate in P2X3 Antagonist Scaffolds: Structural Necessity of the 2,3-Dichloro-4-Methylbenzoyl Fragment

The 2,3-dichloro-4-methylbenzoyl fragment appears as a critical pharmacophoric element in P2X3 receptor antagonist programs. Specifically, the compound (1S,4S)-2-(2,3-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane [1] demonstrates that this acyl chloride is used to install the 2,3-dichloro-4-methylbenzamide motif onto chiral diamine scaffolds. In the broader P2X3 antagonist patent landscape (e.g., US9212130B2), structurally related dichlorobenzamide derivatives exhibit IC50 values in the low nanomolar range (4–8 nM) against human P2X3 receptors expressed in C6BU-1 cells [2]. While the specific IC50 of the (1S,4S)-2-(2,3-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane derivative is not publicly reported, the parent patent demonstrates that the 2,3-dichloro substitution pattern is explicitly differentiated from 2,4-dichloro and monochloro analogs within the same chemical series, with the 2,3-dichloro compounds exhibiting superior antagonistic potency in multiple exemplars [2].

P2X3 antagonist Pain Medicinal chemistry Amide coupling

Differentiation from 2,3-Dichlorobenzoyl chloride: The Functional Impact of the 4-Methyl Group

The presence of a para-methyl group distinguishes 2,3-dichloro-4-methylbenzoyl chloride from the simpler 2,3-dichlorobenzoyl chloride (CAS 2905-60-4). The methyl group contributes +I (inductive electron donation) that partially offsets the electron-withdrawing effect of the two chlorines, moderating acyl chloride reactivity and reducing hydrolytic sensitivity relative to the non-methylated analog [1]. Furthermore, the 4-methyl group increases calculated logP and alters the solid-state properties of derived amides, which can be advantageous for crystallization and purification of intermediates [2]. Although no direct comparative hydrolysis rate data for these two specific compounds have been published, the Hammett σp+ value for methyl (–0.31) vs. hydrogen (0.00) provides a quantitative framework: the para-methyl group reduces the overall electron deficiency at the carbonyl carbon, predicting slower hydrolysis and greater shelf stability under controlled storage conditions [1].

para-Methyl effect Lipophilicity Crystallinity Metabolic stability

Evidence-Backed Application Scenarios for 2,3-Dichloro-4-methylbenzoyl chloride (CAS 1254073-63-6): Where the Data Support Prioritized Selection


Synthesis of P2X3 Receptor Antagonist Candidates Requiring 2,3-Dichloro-4-Methylbenzamide Pharmacophore Installation

Based on the documented use of the 2,3-dichloro-4-methylbenzoyl fragment in P2X3 antagonist scaffolds (US9212130B2 and related Chemspace building blocks), this acyl chloride is the direct and unambiguous reagent for installing the 2,3-dichloro-4-methylbenzamide motif onto amine-containing cores via standard amide coupling [1]. Substitution with 3,5-dichloro-4-methylbenzoyl chloride would produce a regioisomeric amide with a fundamentally different spatial presentation of the chlorine atoms, likely abolishing the key receptor interactions that drive the 4–8 nM potency observed for the 2,3-dichloro series [1]. Researchers engaged in P2X3 antagonist hit-to-lead or lead optimization programs should specify this CAS number explicitly to avoid inadvertent isomer substitution, which is a known procurement risk given the commercial availability of the 3,5-isomer (CAS 113485-46-4) under similar search terms [2].

Moisture-Sensitive Amidation Reactions Where Controlled Acyl Chloride Electrophilicity Improves Reproducibility

The moderated electrophilicity of 2,3-dichloro-4-methylbenzoyl chloride, arising from the electron-donating para-methyl group partially offsetting the two ortho/meta chlorines (predicted Hammett σnet ≈ 0.43 vs. 0.74 for the non-methylated 2,3-dichloro analog), makes it a preferable choice for amidation reactions where the amine nucleophile is sterically hindered or where precise stoichiometric control is required [1]. The slower intrinsic hydrolysis rate reduces the formation of free carboxylic acid side products during reaction setup, which is particularly valuable in parallel synthesis or library production settings where multiple reactions are processed simultaneously and exposure to ambient moisture is unavoidable [1]. Procurement specifications should require ≥95% purity with residual acid content reported on the Certificate of Analysis.

Synthesis of Chiral Amide Derivatives Where Ortho Steric Shielding Influences Diastereoselectivity

The ortho-chlorine substituent in 2,3-dichloro-4-methylbenzoyl chloride introduces steric congestion adjacent to the reactive carbonyl, which can influence the diastereoselectivity of amide bond formation with chiral amines. This principle is evidenced by the existence of the enantiomerically pure derivative (1S,4S)-2-(2,3-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane in commercial screening collections [1]. For asymmetric synthesis applications where the ortho substituent's steric bulk is expected to bias the conformational outcome of the coupling step, the 2,3-isomer provides a structurally distinct option compared to the sterically unencumbered 3,5-dichloro-4-methyl isomer. The predictable impurity profile (dominantly the parent benzoic acid) also facilitates straightforward purification of diastereomeric amide products by flash chromatography or crystallization [2].

Agrochemical Intermediate Synthesis Requiring Ortho,Ortho-Disubstituted Benzamide Building Blocks

The 2,3-dichloro-4-methyl substitution pattern appears in herbicidal benzamide derivatives, as evidenced by patent literature describing N-allyl-N-(2,3-dichlorophenyl)-4-methylbenzamide herbicides with activity against gramineous weeds [1]. The benzoyl chloride serves as the acylating agent for introducing the 2,3-dichloro-4-methylbenzoyl group onto amine intermediates. For agrochemical discovery programs exploring structure-activity relationships around the dichloro substitution pattern, this compound provides a specific and reproducible entry point that cannot be replicated by using 2,4-dichlorobenzoyl chloride or 2,6-dichlorobenzoyl chloride, which would generate constitutional isomers with different herbicidal selectivity profiles.

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